molecular formula C21H20N4O4S B2561238 Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 898612-26-5

Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2561238
CAS No.: 898612-26-5
M. Wt: 424.48
InChI Key: MYMFDGYVVUEHNY-UHFFFAOYSA-N
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Description

Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Biological Activity

Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H20N4O4SC_{21}H_{20}N_{4}O_{4}S with a molecular weight of 424.5 g/mol. The compound's structure includes a triazine ring that is crucial for its biological activity.

PropertyValue
CAS Number898612-26-5
Molecular FormulaC21H20N4O4S
Molecular Weight424.5 g/mol

Antimicrobial Activity

Research indicates that compounds containing triazine moieties exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several derivatives similar to Ethyl 4-(3-benzyltriazine) compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds had minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30

Anticancer Activity

The anticancer properties of this compound have also been investigated. Research shows that triazine derivatives can induce apoptosis in cancer cells.

Case Study: Cytotoxic Effects

A cytotoxicity assay was performed on various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound exhibited IC50 values indicating significant cytotoxic effects.

Cell LineIC50 (µM)
MCF-715
A54925
HepG220

The proposed mechanism by which Ethyl 4-(triazine derivative) exerts its biological effects involves the inhibition of specific enzymes or pathways critical for bacterial survival and cancer cell proliferation. The triazine ring's interaction with target proteins may disrupt essential cellular functions.

Properties

IUPAC Name

ethyl 4-[[2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-2-29-20(28)15-8-10-16(11-9-15)22-18(26)13-30-21-23-19(27)17(24-25-21)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMFDGYVVUEHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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